molecular formula C11H14N2O B8778180 6-amino-1,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-amino-1,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8778180
M. Wt: 190.24 g/mol
InChI Key: VWWJWHQOODEWSN-UHFFFAOYSA-N
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Description

6-amino-1,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-1,7-dimethyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-5-10-8(6-9(7)12)3-4-11(14)13(10)2/h5-6H,3-4,12H2,1-2H3

InChI Key

VWWJWHQOODEWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(=O)N2C)C=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (3.14 g, 15.2 mmol) obtained in step A was dissolved in N,N-dimethylformamide (30 ml), 60% sodium hydride (730 mg, 18.2 mmol) was added under ice-cooling with stirring, and thereafter the mixture was stirred at room temperature for 30 min. The reaction mixture was ice-cooled again, methyl iodide (1.9 ml, 30.4 mmol) was added with stirring, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added water, and the precipitated solid was collected by filtration, washed with water, and dried under reduced pressure to give a bistered solid. Using this solid and according to the method of Reference Example 116, step B, the title compound (1.76 g, yield 61%) was obtained as a pale-bistered solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

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